Cecropin
Description
Contextualization of Antimicrobial Peptides (AMPs) in Innate Immunity
The escalating challenge of infectious diseases and the rise of multi-drug resistant (MDR) strains necessitate the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) represent a promising class of such molecules. mdpi.comfrontiersin.org These short, gene-encoded peptides are fundamental components of the innate immune system, serving as a rapid and non-specific first line of defense against a wide array of pathogens, including bacteria, fungi, viruses, and parasites. frontiersin.orgtandfonline.comnih.gov AMPs are found across diverse life forms, from microorganisms to plants and animals, highlighting their evolutionary significance in host defense. frontiersin.orgtandfonline.comspandidos-publications.com Their mechanisms of action often involve disrupting microbial cell membranes, a process to which microbes have shown limited ability to develop resistance over long periods of co-evolution. tandfonline.com Beyond direct antimicrobial activity, many AMPs also possess immunomodulatory functions, influencing both innate and adaptive immune responses by affecting processes such as immune cell differentiation, inflammatory responses, cytokine production, and chemoattraction. frontiersin.orgnih.govmdpi.com
Historical Discovery and Significance of Cecropins
Cecropins were among the earliest antimicrobial peptides to be discovered. researchgate.netnih.gov They were first isolated from the hemolymph (insect blood) of the giant silk moth, Hyalophora cecropia, in the late 1970s and early 1980s. mdpi.comresearchgate.netwikipedia.orgfrontiersin.orgescholarship.orgoup.com This landmark discovery by Hans Boman and colleagues demonstrated that insects, despite lacking an adaptive immune system comparable to that of vertebrates, possess potent immune effectors. escholarship.orgoup.com The term "cecropin" is derived from the scientific name of the moth from which they were initially identified. wikipedia.org The significance of cecropins lies in their potent antimicrobial activity, particularly against Gram-negative bacteria, and their role as key components of the insect humoral immune response. researchgate.netfrontiersin.orgescholarship.orgoup.comroyalsocietypublishing.org Their discovery provided a model system for studying antibacterial proteins and underscored the importance of AMPs in innate immunity. wikipedia.org
Classification and Diversity of this compound Family Peptides
Cecropins constitute a major family of linear α-helical AMPs, predominantly found in insects. mdpi.com They are typically small proteins, ranging from 31 to 39 amino acids in length. researchgate.netwikipedia.orgmdpi.com Based on structural and functional differences, cecropins are classified into several subtypes, including this compound A, B, C, D, and E. frontiersin.orgnih.govbiotechrep.irmdpi.com Cecropins A, B, and D are considered the primary, cationic linear forms, while C, E, and F are often classified as degradation products. mdpi.com
The this compound family exhibits considerable diversity, with members identified in various insect orders such as Lepidoptera, Diptera, and Coleoptera. mdpi.comresearchgate.netnih.govroyalsocietypublishing.orgbiotechrep.ir Beyond insects, this compound-like peptides have also been found in other organisms, including ascarid nematodes and tunicates. nih.govnih.gov This diversity is reflected in variations in amino acid sequences, lengths, and antimicrobial spectra. mdpi.comnih.gov For instance, while many insect cecropins show higher activity against Gram-negative bacteria, some this compound-like peptides, such as papiliocin (B1577089) from the butterfly Papilio xuthus, demonstrate activity against both Gram-negative and Gram-positive bacteria, and even some fungi. mdpi.combiotechrep.irnih.govnih.govencyclopedia.pub
Structurally, mature this compound peptides generally feature a strongly basic N-terminal region and a more hydrophobic C-terminal region, often linked by a flexible hinge rich in proline and glycine (B1666218) residues. mdpi.comfrontiersin.orgresearchgate.net The presence of aromatic residues like tryptophan and phenylalanine in the N-terminal helix is considered important for interaction with pathogen membranes. frontiersin.org In aqueous solution, cecropins typically have a random coil structure, but they adopt α-helical conformations upon interacting with microbial membranes, which is crucial for their lytic effect. mdpi.comencyclopedia.pub Some cecropins also undergo C-terminal amidation, a post-translational modification that can enhance their antimicrobial activity and spectrum. mdpi.com
The diversity within the this compound family is further highlighted by research identifying novel this compound sequences from various insect transcriptomes, indicating a significant undiscovered diversity. mdpi.comnih.govmdpi.com Studies continue to explore the functional divergence within this gene family across different species. nih.gov
Here is a table summarizing some key characteristics of notable cecropins:
| This compound Type | Source Organism(s) | Typical Length (amino acids) | Primary Target(s) | Key Structural Feature(s) | PubChem CID |
| This compound A | Hyalophora cecropia, Drosophila melanogaster | 37 | Gram-negative bacteria, some fungi | N-terminal amphipathic α-helix, hydrophobic C-terminus | 16132345 nih.gov |
| This compound B | Hyalophora cecropia, Mythimna separata | 35-37 | Gram-negative bacteria, some Gram-positive, fungi | N-terminal amphipathic α-helix, hydrophobic C-terminus | 16130488 uni.lu |
| This compound D | Aedes aegypti | Variable | Gram-negative bacteria, some fungi | α-helical structure | Not readily available |
| This compound P1 | Ascaris suum | 31 | Gram-positive and Gram-negative bacteria, yeasts | Single long α-helix (distinct from typical cecropins) nih.gov | 16130477 nih.gov |
| Papiliocin | Papilio xuthus | Variable | Gram-negative and Gram-positive bacteria, fungi | High sequence homology to this compound A, higher net charge nih.gov | Not readily available |
Note: PubChem CIDs are provided where readily available for the specific this compound listed. The CID for the broader "this compound" concept or other specific variants may differ.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
WKPFKKIEKAVRRVRDGVAKAGPAVAVVGQAT |
Origin of Product |
United States |
Molecular Architecture and Structure Function Relationships of Cecropins
Secondary and Tertiary Conformations in Membrane-Mimetic Environments
Cecropins are largely unstructured in aqueous solutions but undergo a significant conformational change upon interacting with membrane-mimetic environments, adopting a predominantly α-helical structure. acs.orgnih.govmdpi.commdpi.com This structural transition is critical for their mechanism of action, which primarily involves disrupting bacterial membranes. acs.orgscirp.orgmalariaworld.orgnih.gov Studies using techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy in the presence of membrane mimetics such as dodecylphosphocholine (B1670865) (DPC) or sodium dodecyl sulfate (B86663) (SDS) micelles have provided detailed insights into these conformations. acs.orgnih.govmdpi.comresearchgate.net
The characteristic structure of many cecropins in these environments is described as a helix-hinge-helix conformation, consisting of two α-helical regions connected by a more flexible hinge. mdpi.commdpi.comnih.govnih.govacs.orgpnas.org
N-terminal Amphipathic α-Helical Domain Characteristics
The N-terminal region of cecropins forms an amphipathic α-helix. mdpi.comacs.orgscirp.orgmalariaworld.orgnih.govnih.govacs.orgnih.gov This domain is characterized by a segregation of amino acid residues, with positively charged and polar residues aligned on one face of the helix and hydrophobic residues on the opposite face. nih.gov This amphipathicity facilitates the initial electrostatic interaction with the negatively charged surface of bacterial membranes. nih.goviomcworld.commdpi.com Research has shown that the N-terminal amphipathic helix, even as a shorter peptide fragment, can exhibit antimicrobial activity. nih.gov Specific aromatic residues, such as tryptophan and phenylalanine in the N-terminal helix, play important roles in interacting with the phospholipid membrane. nih.govpnas.org
Flexible Hinge Region Composition and Role
Connecting the N-terminal and C-terminal helical domains is a flexible hinge region. mdpi.commdpi.comnih.govnih.govacs.orgpnas.org This region often contains residues like glycine (B1666218) and proline, which are known to introduce flexibility or induce turns in peptide structures. pnas.orgasm.orgrcsb.orgkoreascience.kr The flexibility of the hinge is hypothesized to be important for the peptide's ability to span and disrupt the bacterial lipid membrane. acs.orgnih.gov Studies on hybrid peptides and cecropin variants with modified hinge regions have demonstrated the hinge's crucial role in membrane interaction and antimicrobial activity. rcsb.orgkoreascience.kr For example, altering a single amino acid within the hinge segment of D. melanogaster cecropins significantly impacted their antibacterial activity. acs.orgnih.gov
C-terminal Hydrophobic α-Helical Domain Features
The C-terminal region of cecropins forms a more hydrophobic α-helix. mdpi.comacs.orgscirp.orgmalariaworld.orgnih.govnih.govacs.org This domain's hydrophobic nature is believed to be essential for the peptide's ability to insert into the lipid bilayer of the target membrane. acs.orgnih.gov While the N-terminus mediates initial binding, the C-terminus facilitates the penetration and disruption of the membrane structure, potentially through pore formation. scirp.orgacs.orgnih.gov The entire C-terminal hydrophobic domain can be highly conserved among different this compound variants within a species. acs.org
Cationic Charge Distribution and Amphiphilicity
A defining feature of cecropins is their cationic nature, arising from the presence of a significant number of basic amino acid residues, particularly lysine (B10760008) and arginine, predominantly in the N-terminal region. cambridge.orgscirp.orgmalariaworld.orgnih.govacs.orgiomcworld.commdpi.com This positive charge is critical for the initial electrostatic attraction and interaction with the negatively charged components present on the surface of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.goviomcworld.commdpi.com
The amphiphilicity, resulting from the spatial separation of cationic/hydrophilic and hydrophobic residues, allows cecropins to interact effectively with the distinct environments of the aqueous surroundings and the lipid bilayer of the membrane. mdpi.comacs.orgnih.goviomcworld.com This amphipathic character, coupled with the cationic charge, is fundamental to their membrane-disrupting mechanism of action. scirp.orgnih.goviomcworld.com The distribution of cationic charge along the peptide contour length is also considered important for interactions with polyanionic molecules like DNA. acs.org
Post-Translational Modifications and Functional Implications
Post-translational modifications (PTMs) are crucial biochemical mechanisms that can alter protein function, localization, stability, and interactions. frontiersin.orgthermofisher.com While the primary structure and folding into alpha-helical conformations in membrane environments are key to this compound activity, PTMs can also play a role in modulating their function. nih.govsemanticscholar.org
One notable post-translational modification in naturally occurring cecropins is the amidation of the C-terminus. asm.orgacs.org This modification, where the carboxyl group at the C-terminus is converted to a primary amide, has been shown to increase the antibacterial activity of cecropins. acs.org
While research on the full range and impact of PTMs on cecropins is ongoing, studies on protein expression systems for producing recombinant cecropins highlight the importance of proper folding and PTMs for conserving peptide function. nih.govsemanticscholar.org Although specific details on other PTMs like phosphorylation, acetylation, or glycosylation directly affecting this compound function were not extensively detailed in the search results, these types of modifications are known to widely influence protein activity in biological systems, including in bacteria. frontiersin.orgthermofisher.com Further research may elucidate additional PTMs and their specific functional implications for cecropins.
Biosynthesis and Expression Dynamics of Cecropin Genes
Genomic Organization and Gene Family Evolution
Cecropin genes typically exist as multigene families within insect genomes. nih.govmdpi.com In organisms like Drosophila melanogaster, four functional this compound genes (CecA1, CecA2, CecB, and CecC) and two pseudogenes (Cec-Ψ1 and Cec-Ψ2) are clustered together on a single chromosome. nih.gov This clustered arrangement is also observed in other species, although the number of genes and their precise organization can vary. nih.govmdpi.com For instance, the silkworm Bombyx mori possesses a larger this compound gene family with at least 14 elements organized into two clusters on different chromosomes. mdpi.combioinformation.net
The evolution of the this compound multigene family is largely explained by the birth-and-death model of evolution. nih.govmdpi.commalariaworld.org This model posits that gene duplication events repeatedly occur within a species, followed by the preservation or loss of these duplicated copies. nih.govmdpi.com Evidence supporting this model includes the presence of tandem gene arrangements, non-functionalization and loss of some gene copies, and the coexistence of both highly divergent and highly similar copies within a single species. nih.govmdpi.com Transposable elements in the flanking regions of genes can also indicate past duplication events. mdpi.commalariaworld.org Phylogenetic analyses suggest that cecropins originated before the divergence of Diptera and Coleoptera, while cecropins in Lepidoptera appear to form a monophyletic group, indicating independent evolution within this order. mdpi.commdpi.com
Transcriptional Regulation Pathways in Host Organisms
The expression of this compound genes is primarily induced in response to microbial infection, mediated by conserved innate immune signaling pathways. encyclopedia.pubnih.gov The two major pathways involved in insects are the Toll and Imd (Immune deficiency) pathways. biorxiv.orgnih.govpnas.org
Toll Pathway Mediation
The Toll pathway is primarily activated by infections with Gram-positive bacteria and fungi. pnas.orgmdpi.com Recognition proteins detect specific microbial cell wall components, triggering a serine protease cascade that leads to the activation of the cytokine Spätzle. mdpi.com Activated Spätzle binds to the Toll receptor, initiating intracellular signaling. mdpi.com This signaling cascade ultimately results in the degradation of the inhibitor protein Cactus, allowing the NF-κB transcription factors Dif and Dorsal to translocate into the nucleus. mdpi.comsdbonline.org Nuclear translocation of Dif and Dorsal then drives the transcription of target AMP genes, including some cecropins. mdpi.comsdbonline.org While the Imd pathway is considered the major regulator for cecropins, the Toll pathway provides a significant input, particularly during systemic infections. biorxiv.orgnih.govescholarship.org Studies in Drosophila have shown that mutations in the Toll pathway can significantly reduce the inducibility of this compound A. sdbonline.org
IMD (Immune Deficiency) Pathway Mediation
The Imd pathway is predominantly activated by infections with Gram-negative bacteria, although it can also respond to certain Gram-positive bacteria in some species. pnas.orgmdpi.com This pathway is triggered by the recognition of peptidoglycans, specifically those containing diaminopimelic acid (DAP-type PGN), a component of Gram-negative bacterial cell walls. tandfonline.com Upon activation, a signaling cascade involving proteins like Imd leads to the cleavage and nuclear translocation of the NF-κB transcription factor Relish. pnas.orgmdpi.com Relish then binds to regulatory elements in the promoters of target AMP genes, including cecropins, inducing their transcription. pnas.orgmdpi.com In Drosophila, the Imd pathway is the primary regulator of the four this compound genes during systemic infection. biorxiv.orgnih.gov
Cross-Talk and Synergistic Regulation Mechanisms
There is evidence of cross-talk and synergistic regulation between the Toll and Imd pathways in controlling this compound gene expression. mdpi.comdiva-portal.org While each pathway has its primary microbial targets (Gram-positive/fungi for Toll, Gram-negative for Imd), they can influence each other's activity. mdpi.com For example, a Toll-mediated signal might activate the Imd pathway, leading to synergistic induction of AMP genes. mdpi.com The regulatory regions of this compound genes often contain binding sites for transcription factors from both pathways, allowing for integrated control of expression in response to different types of infections. sdbonline.orgtandfonline.com The specific combination and arrangement of these binding sites can influence the magnitude and specificity of the transcriptional response. sdbonline.orgtandfonline.com
Inducible vs. Constitutive Gene Expression Patterns
This compound gene expression is primarily inducible, meaning it is significantly upregulated in response to microbial challenge. encyclopedia.pubnih.govnih.gov Following an immune challenge, this compound genes become highly transcribed in various tissues involved in the immune response. encyclopedia.pub This rapid and strong induction leads to high concentrations of this compound peptides in the hemolymph, the insect equivalent of blood. nih.govembopress.org
However, some this compound genes can also exhibit low levels of constitutive expression in certain tissues even in the absence of overt infection. encyclopedia.pub This constitutive expression has been observed in tissues like the reproductive tract in Drosophila or the midgut and fat body in Bombyx mori. encyclopedia.pub This basal expression may provide a first line of defense or play roles beyond direct antimicrobial activity. encyclopedia.pub
Tissue-Specific Expression Profiling
This compound gene expression is highly tissue-specific and depends on the nature and location of the infection. encyclopedia.pub During systemic infections, the fat body (analogous to the mammalian liver) and hemocytes (blood cells) are major sites of this compound synthesis and secretion into the hemolymph. encyclopedia.pubnih.govembopress.orguniprot.org Studies in Drosophila have shown strong expression of CecA1, CecA2, and CecB in the fat body and hemocytes after bacterial injection. nih.govembopress.org CecA genes were found to be more active than CecB in the fat body. nih.govembopress.org
In cases of local infections, such as those affecting the gut epithelia or epidermis, this compound genes can be highly transcribed in these specific tissues. encyclopedia.pubnih.gov The insect epidermis, for instance, plays an active role in innate defense by locally expressing cecropins in response to infected wounds. nih.gov
Furthermore, tissue-specific expression can vary across developmental stages. nih.govembopress.org In Drosophila, CecA1 and CecA2 are most active in larvae and adults, while CecB shows preferential activity in early pupae. nih.govembopress.org In Bombyx mori, a novel this compound gene, Bmthis compound-E, was found to be highly expressed in the early embryo and specifically in the degenerating intestine during later developmental stages, unlike other cecropins. tandfonline.com
The following table summarizes some observed tissue expression patterns:
| This compound Gene/Type | Organism | Condition | Primary Expression Sites | Notes | Source |
| Cecropins (general) | Insects (general) | Systemic Infection | Fat body, Hemocytes | High transcription induced by challenge | encyclopedia.pubnih.gov |
| Cecropins (general) | Insects (general) | Local Infection | Gut epithelia, Epidermis | High transcription induced by challenge | encyclopedia.pub |
| CecA1, A2, B | Drosophila | Bacterial Injection | Fat body, Hemocytes | CecA more active than CecB in fat body | nih.govembopress.org |
| CecA1, A2 | Drosophila | Developmental | Larvae, Adults | Most active in these stages | nih.govembopress.org |
| CecB | Drosophila | Developmental | Early pupae | Preferentially active in this stage | nih.govembopress.org |
| MscecropinB | Mythimna separata | Basal/Infection | Fat body, Haemolymph | Highest expression in fat body | cambridge.org |
| Bmthis compound-E | Bombyx mori | Developmental | Early embryo (germ-band stage) | Transient expression | tandfonline.com |
| Bmthis compound-E | Bombyx mori | Developmental | Degenerating intestine (pre-pupal, pupal) | Specific expression | tandfonline.com |
| Bmthis compound-E | Bombyx mori | Bacterial Challenge | Hindgut, Malphigian tubules | Also slightly in fat body, skin, midgut | tandfonline.com |
| CecA | Bombyx mori | Immune Challenge | Microbial fat body | Expressed in this tissue | bioinformation.net |
| CecB | Bombyx mori | Immune Challenge | Fat body, other target tissues | Equally expressed | bioinformation.net |
Developmental Stage-Dependent Expression
The expression of this compound genes is not uniform throughout the life cycle of an insect but rather exhibits distinct patterns dependent on the developmental stage. This stage-specific expression highlights the dynamic nature of the insect innate immune system and its adaptation to the varying physiological and environmental challenges encountered during development. Research across different insect species has revealed diverse patterns in the timing and level of this compound gene expression.
In Drosophila melanogaster, studies have shown differential expression profiles among the various this compound genes. This compound A1 (CecA1) and this compound A2 (CecA2) demonstrate peak activity during the larval and adult stages. embopress.orgnih.govresearchgate.net In contrast, this compound B (CecB) expression is preferentially observed during the early pupal stage. embopress.orgnih.govresearchgate.net Another member of the Drosophila this compound family, this compound C (CecC), is also primarily expressed during the early pupal stage, often in tissues undergoing histolysis, such as the degenerating larval hindgut. nih.gov A small, constitutive peak of this compound expression detected in early pupae has been attributed to the presence of bacteria in the insect's food. embopress.orgnih.govresearchgate.net
Investigations in the silkworm, Bombyx mori, have further illustrated the complexity of developmental regulation. The BmCec-E gene, a novel this compound identified in this species, shows a transient expression pattern. Its mRNA is expressed transiently one day after egg-laying, corresponding to the germ-band formation stage. tandfonline.comnih.gov Uniquely among B. mori cecropins, BmCec-E is also specifically expressed in the degenerating intestine during the pre-pupal and pupal stages, even without immune challenge. tandfonline.comnih.gov Other B. mori this compound genes, such as BmCec-A, BmCec-B, and BmCec-D, show different developmental profiles, with weak signals detected in the intestine and skin during the pre-pupal and pupal stages. tandfonline.comnih.gov
The cotton bollworm, Mythimna separata, provides another example of stage-specific this compound expression. The gene encoding MscecropinB in this species exhibits the highest expression levels during the prepupal stage, followed by the pupal stage. cambridge.org Within the larval stages, the fourth instar shows the most elevated MscecropinB expression. cambridge.org
In the mosquito Anopheles gambiae, the expression patterns of different this compound paralogs are also developmentally regulated. Cecropins A, B, and C are predominantly expressed in adult mosquitoes. malariaworld.orgplos.org In contrast, this compound D (CecD) expression peaks specifically during the fourth instar larval stage, just before pupation. malariaworld.orgplos.org This larval-specific expression of this compound D suggests a critical role in microbial clearance during the transition from the aquatic larval environment to the terrestrial adult stage. malariaworld.orgplos.org
Studies in the oriental fruit fly, Bactrocera dorsalis, indicate that the highest mRNA levels for BdCec-2 are observed in the adult stage. nih.gov Similarly, in Aedes aegypti, expression of the AaCECN gene is low in eggs and early larval stages, gradually increasing to a peak during the black pupal stage before decreasing in later pupal development. researchgate.net
These findings collectively demonstrate that this compound gene expression is tightly controlled throughout insect development, with specific this compound family members often exhibiting peak expression at distinct life stages. This differential expression likely reflects the varying immune requirements and potential pathogen exposures encountered by the insect at different points in its life cycle.
Here is a summary of observed relative this compound expression levels across developmental stages in selected insect species:
| Species | This compound Type(s) | Egg | Larva (Early) | Larva (Late/Specific Instar) | Prepupa | Pupa (Early) | Pupa (Late) | Adult | Key Findings / Notes | Source |
| D. melanogaster | CecA1, CecA2 | N/A | High | High | Low | Low | Low | High | Most active in larvae and adults. embopress.orgnih.govresearchgate.net | embopress.orgnih.govresearchgate.net |
| D. melanogaster | CecB | N/A | Low | Low | Medium | High | Low | Low | Preferentially active in early pupae. embopress.orgnih.govresearchgate.net | embopress.orgnih.govresearchgate.net |
| D. melanogaster | CecC | N/A | Low | Low | Medium | High | Low | Low | Mainly expressed in early pupae. nih.gov | nih.gov |
| B. mori | BmCec-E | Transient | Low/Absent | Absent | High | High | Low | N/A | Transient in early embryo; specific to degenerating intestine in pre-pupa/pupa. tandfonline.comnih.gov | tandfonline.comnih.gov |
| B. mori | BmCec-A, B, D | N/A | Low | Low | Low | Low | Low | N/A | Weak signals in intestine/skin in pre-pupa/pupa. tandfonline.comnih.gov | tandfonline.comnih.gov |
| M. separata | MscecropinB | Low | Low | High (4th Instar) | Peak | High | Low | Low | Highest in prepupa, then pupa; 4th instar highest among larvae. cambridge.org | cambridge.org |
| A. gambiae | CecA, B, C | Low | Low | Low | N/A | Low | Low | High | Predominantly in adults. malariaworld.orgplos.org | malariaworld.orgplos.org |
| A. gambiae | CecD | Low | Low | Peak (4th Instar) | N/A | Low | Low | Low | Peaks in 4th instar larva; role in larval-pupal transition. malariaworld.orgplos.org | malariaworld.orgplos.org |
| B. dorsalis | BdCec-2 | Low | Low | Low | N/A | Low | Low | High | Highest mRNA levels in adults. nih.gov | nih.gov |
| A. aegypti | AaCECN | Low | Low | Increasing | N/A | Peak (Black Pupa) | Decreasing | High (Male > Female) | Low in eggs/early larvae, peaks in black pupae. researchgate.net | researchgate.net |
Note: This table summarizes relative expression trends based on research findings and is not based on absolute quantitative values unless explicitly stated in the source material. N/A indicates data not available or not specified in the provided sources for that stage.
Mechanistic Insights into Cecropin Mediated Cellular Interactions
Membrane Interaction Models
The primary mode of action for many cationic AMPs, including cecropins, involves disrupting the integrity of the microbial cell membrane. Several models have been proposed to explain how these peptides interact with and permeabilize lipid bilayers.
Peptide "Carpet" Model of Membrane Disintegration
In the "carpet model," peptides initially accumulate on the surface of the bilayer. cabidigitallibrary.org This accumulation is often driven by electrostatic attraction between the positively charged residues of the peptide and the anionic phospholipid head groups present in microbial membranes. cabidigitallibrary.orgencyclopedia.pubmdpi.com The peptides lie parallel to the membrane surface, covering it in a carpet-like manner. cabidigitallibrary.orgmdpi.com At a sufficiently high concentration, this peptide layer is thought to disrupt the membrane in a detergent-like fashion, leading to the formation of micelles and eventual membrane disintegration. cabidigitallibrary.orgmdpi.com This process can cause leakage of intracellular contents and cell death. frontiersin.org
Oligomerization and Pore Formation Models (Barrel-stave, Toroidal)
Beyond surface accumulation, cecropins and other AMPs can also insert into the membrane and form pores. Two prominent models describe these pore-forming mechanisms: the barrel-stave model and the toroidal pore model. cabidigitallibrary.orgmdpi.commdpi.comresearchgate.netresearchgate.net
In the barrel-stave model , peptide helices aggregate within the membrane to form a pore structure resembling a barrel. cabidigitallibrary.orgresearchgate.netresearchgate.net The hydrophobic faces of the peptide helices interact with the lipid acyl chains in the membrane core, while the hydrophilic faces line the interior of the pore, creating an aqueous channel through the bilayer. cabidigitallibrary.orgresearchgate.netresearchgate.net This allows leakage of ions and other molecules, disrupting cellular homeostasis.
The toroidal pore model proposes a different membrane arrangement. cabidigitallibrary.orgmdpi.commdpi.comresearchgate.netresearchgate.net In this model, the peptides insert into the membrane and induce a continuous bending of the lipid bilayer. cabidigitallibrary.orgmdpi.comresearchgate.net The pore is lined by both the inserted peptides and the lipid head groups, which are thought to bend and connect the inner and outer leaflets of the membrane, forming a toroidal (doughnut-shaped) structure. cabidigitallibrary.orgmdpi.comresearchgate.net Unlike the barrel-stave model, the peptides in a toroidal pore remain associated with the lipid head groups. cabidigitallibrary.orgmdpi.com Both barrel-stave and toroidal pores can lead to membrane depolarization and cell death. mdpi.com
Research findings often suggest that the specific pore formation mechanism can depend on factors such as peptide concentration and membrane composition. mdpi.comnih.gov For instance, some studies indicate that at lower concentrations, cecropins may favor pore formation, while higher concentrations might lead to carpet-like disruption. mdpi.com
Differential Interactions with Microbial vs. Eukaryotic Membranes
A key characteristic of cecropins is their selective toxicity towards microbial cells compared to mammalian cells. encyclopedia.pubnih.gov This differential interaction is primarily attributed to the distinct compositions of their cell membranes. encyclopedia.pubmdpi.com
In contrast, eukaryotic cell membranes typically have a higher content of zwitterionic lipids (like phosphatidylcholine and sphingomyelin) and cholesterol, resulting in a more neutral or less negatively charged surface. mdpi.comnih.gov The presence of cholesterol in eukaryotic membranes also plays a role in preventing the intercalation of AMPs. nih.gov The weaker electrostatic attraction and different lipid composition in eukaryotic membranes lead to significantly reduced binding and insertion of cecropins, thus minimizing damage to host cells. encyclopedia.pubmdpi.comnih.govnih.gov
Intracellular Target Modulation
While membrane disruption is a major mechanism, evidence suggests that cecropins can also exert their effects by modulating intracellular processes. frontiersin.orgnih.govmdpi.comspandidos-publications.comnih.govmdpi.comfrontiersin.orgnih.govresearchgate.netfrontiersin.org For some AMPs, these intracellular effects can occur even at concentrations below those required for significant membrane permeabilization. frontiersin.org
Inhibition of Essential Cellular Processes
Some studies indicate that AMPs, including those structurally related to cecropins, can interfere with vital cellular functions within the microorganism. mdpi.comfrontiersin.org These processes can include the inhibition of protein synthesis, DNA replication, and enzyme activity. mdpi.comfrontiersin.org For example, a cecropin-like peptide was shown to be associated with the inhibition of bacterial cell wall biosynthesis in Bacillus licheniformis. researchgate.net While the precise intracellular targets of cecropins are still under investigation, their ability to translocate across the membrane (even through pore formation) allows them to potentially interact with intracellular components and disrupt essential metabolic pathways. mdpi.comfrontiersin.org
Reactive Oxygen Species (ROS) Induction and Mitochondrial Dysfunction
A significant intracellular mechanism linked to this compound activity is the induction of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, particularly observed in fungi like Candida albicans and in some cancer cells. frontiersin.orgnih.govmdpi.comspandidos-publications.comnih.govfrontiersin.orgnih.govresearchgate.netdntb.gov.uaresearchgate.net
Studies have shown that this compound treatment can lead to a significant increase in intracellular ROS levels. nih.govspandidos-publications.comfrontiersin.orgresearchgate.net This excessive ROS production can cause oxidative stress, damaging cellular components, including lipids, proteins, and DNA. frontiersin.orgmdpi.com The production of ROS is often associated with mitochondrial function, and damage to mitochondria can lead to a further increase in ROS. frontiersin.orgnih.gov
Cecropins have been demonstrated to cause mitochondrial dysfunction, characterized by changes in mitochondrial membrane potential (Δψm) and potentially leading to ATP depletion. frontiersin.orgnih.govmdpi.comspandidos-publications.comnih.govresearchgate.netresearchgate.net The loss of mitochondrial membrane potential is a critical event that can trigger downstream effects, including the release of cytochrome c and activation of apoptotic pathways in susceptible cells. mdpi.comspandidos-publications.com For instance, this compound A was found to alleviate LPS-induced oxidative stress and mitochondrial dysfunction in bovine endometrial epithelial cells by regulating antioxidant enzymes and downregulating NADPH Oxidase. mdpi.comnih.gov Similarly, a this compound-4 derived peptide induced mitochondrial dysfunction in Candida albicans linked to excessive ROS generation. frontiersin.orgnih.gov
Spectrum of Biological Activities and Efficacy Studies
Antimicrobial Activity Against Bacteria
Cecropins are known for their potent antibacterial activity, primarily targeting bacterial cell membranes. wikipedia.orgtoku-e.com Their mechanism often involves disrupting membrane integrity, leading to cell death. wikipedia.orgtoku-e.comnih.gov
Efficacy against Gram-Negative Bacterial Strains
Cecropins are generally more effective against Gram-negative bacteria compared to Gram-positive organisms. nih.govresearchgate.netoup.com Studies have shown significant antimicrobial activity against a wide spectrum of Gram-negative pathogens. mdpi.comsb-peptide.comasm.org For instance, Cecropin A has demonstrated potent activity against multidrug-resistant organisms like Acinetobacter baumannii and Pseudomonas aeruginosa. sb-peptide.com Novel this compound peptides identified from insect transcriptomes have also confirmed antimicrobial activities against Gram-negative bacteria in MIC assays. mdpi.com this compound A has been shown to kill Escherichia coli rapidly by disrupting membrane integrity. nih.govasm.org
Research findings on the efficacy against Gram-negative bacteria often include Minimal Inhibitory Concentration (MIC) values. For example, this compound A isolated from Aedes aegypti showed a low MIC of <5 µg/ml against A. baumannii. asm.org
Efficacy against Gram-Positive Bacterial Strains
While generally less sensitive than Gram-negative bacteria, some Gram-positive bacteria are also susceptible to Cecropins. wikipedia.orgresearchgate.netsb-peptide.comasm.org However, studies have indicated that the activity against Gram-positive strains can be less pronounced. mdpi.comresearchgate.netoup.com For example, some novel Cecropins showed activity against Gram-negative bacteria but not Gram-positive bacteria in MIC assays with the microorganisms analyzed. mdpi.com Protoplasts of Staphylococcus aureus and Staphylococcus epidermidis were found to be resistant to this compound B, suggesting a higher inherent resistance of the cytoplasmic membranes of Gram-positive organisms to this peptide. nih.govresearchgate.netoup.com The modification of the C-terminus of this compound can be essential for broad-spectrum antimicrobial activity, including against Gram-positive bacteria. asm.org
Role of Membrane Composition in Differential Susceptibility
The differential susceptibility of Gram-negative and Gram-positive bacteria to Cecropins is strongly linked to differences in their membrane composition and structure. Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS), which are negatively charged. researchgate.netoup.com Cecropins, being cationic peptides, are thought to initially interact electrostatically with the negatively charged components of the bacterial membrane, such as LPS in Gram-negative bacteria and phospholipids (B1166683) in the cytoplasmic membrane of both types. scirp.orgnih.govresearchgate.net This initial interaction is followed by insertion of the peptide into the lipid bilayer. toku-e.comscirp.orgresearchgate.net
In Gram-negative bacteria, this compound B has been shown to disrupt the bacterial outer membrane. nih.govresearchgate.netoup.com Cecropins are proposed to bind to negatively charged membrane lipids and form a packed layer or "carpet" of peptide, which permeabilizes the membranes. nih.govsb-peptide.comresearchgate.net At higher concentrations, Cecropins can form a carpet-like structure with detergent-like properties, disrupting membranes, while at lower concentrations, they may form pores affecting cellular electrolyte balance. researchgate.net The presence of the thick peptidoglycan layer and the composition of the cytoplasmic membrane in Gram-positive bacteria likely contribute to their reduced susceptibility compared to Gram-negative bacteria. researchgate.netoup.com
Antifungal Activity
In addition to their antibacterial properties, Cecropins also exhibit antifungal activity against various fungi. toku-e.comsb-peptide.commdpi.commdpi.com
Inhibition of Fungal Growth and Filamentation
Cecropins and their derivatives have demonstrated the ability to inhibit fungal growth. frontiersin.orgresearchgate.net Studies on Candida albicans have shown that this compound can kill the fungus rapidly at certain concentrations. mdpi.com this compound-derived peptides have also been found to inhibit the germination of conidia from plant-pathogenic fungi. apsnet.orgoup.comresearchgate.net
Furthermore, Cecropins can affect fungal morphology, particularly inhibiting the transition from yeast to filamentous form in C. albicans, which is a key virulence factor. frontiersin.orgresearchgate.netdntb.gov.uaresearchgate.net For example, a this compound D-derived synthetic peptide effectively reduced the filamentation and biofilm formation of C. albicans. frontiersin.orgdntb.gov.uaresearchgate.net
Disruption of Fungal Cell Wall and Membrane Integrity
The antifungal mechanism of Cecropins involves disrupting the integrity of fungal cell structures, including the cell wall and membrane. mdpi.commdpi.comresearchgate.netnih.gov Electron microscopy studies have indicated that this compound can cause the cell wall of C. albicans to become rough and nicked. mdpi.comresearchgate.net
Cecropins disrupt the permeability of fungal cell membranes, leading to cell necrosis. mdpi.commdpi.comresearchgate.net They can change the permeability and fluidity of the cell membrane. mdpi.com The interaction with fungal cell membranes is often mediated by electrostatic interactions with negatively charged phospholipids. mdpi.com This disruption can lead to the leakage of intracellular components. nih.gov Cecropins can also induce the production of excessive reactive oxygen species (ROS) in fungal cells, causing changes in mitochondrial membrane potential and leading to mitochondrial damage. mdpi.comdntb.gov.uanih.govresearchgate.net
Here is a summary of some research findings on the efficacy of this compound against Candida albicans:
| Strain | Peptide Type | Assay Method | MIC (µg/mL) | MFC (µg/mL) | Killing Time at MFC | Reference |
| C. albicans | This compound | Micro-broth dilution | 0.9 | 1.8 | 40 min | mdpi.comresearchgate.net |
| C. albicans | This compound D-derived | Micro-broth dilution | - | Micromolar range | - | frontiersin.org |
Note: MIC = Minimal Inhibitory Concentration, MFC = Minimal Fungicidal Concentration.
This compound A has also shown fungicidal activity against Aspergillus spp. and Fusarium spp., with complete lethality observed at specific concentrations. sb-peptide.com
Anti-Biofilm Properties
Bacterial biofilms are complex communities of microorganisms embedded in an extracellular matrix, which provides protection and contributes significantly to antibiotic resistance. Cecropins have demonstrated efficacy against biofilms through various mechanisms, including disrupting established biofilms and inhibiting their formation. researchgate.netmdpi.comfrontiersin.org
Disruption of Mature Biofilms
Cecropins have shown the ability to disrupt pre-formed, mature biofilms. Studies on uropathogenic Escherichia coli (UPEC) biofilms have shown that this compound A (CecA) can destroy both planktonic (free-floating) and sessile (biofilm-embedded) UPEC cells. researchgate.netwikipedia.orgnih.gov This disruption contributes to clearing infections, even in vivo in insect models like Galleria mellonella. researchgate.netwikipedia.org Similarly, a this compound-4 derived peptide, C18, demonstrated the ability to eliminate a certain amount of mature Candida albicans biofilm, although higher concentrations were required compared to inhibiting formation. nih.govfrontiersin.org Another study on synthetic peptides derived from this compound D, specifically ΔM4, also showed inhibition of mature C. albicans biofilm viability at higher concentrations. frontiersin.org
Data on the eradication of mature biofilms by a this compound-4 derived peptide C18 against C. albicans highlights a concentration-dependent effect. nih.gov
Inhibition of Biofilm Formation
Cecropins are effective at preventing the initial formation of biofilms. This is a crucial aspect of their anti-biofilm activity, as inhibiting formation can prevent the establishment of resistant microbial communities. mdpi.comunina.it Studies have shown that various cecropins and their derivatives can significantly reduce biofilm formation by both Gram-negative and Gram-positive bacteria, as well as fungi. researchgate.netunina.itmdpi.com
For instance, Trichoplusia ni this compound and this compound A exhibited superior antibiofilm activity compared to colistin (B93849) in inhibiting the formation of colistin-resistant Escherichia coli (ColREC) biofilms. mdpi.com
Data illustrating the inhibition of ColREC biofilm formation by T. ni this compound and this compound A compared to colistin demonstrates their potential in preventing biofilm establishment. mdpi.com
Interaction with Extracellular and Intracellular Nucleic Acids in Biofilms
Beyond membrane disruption, a multi-target mechanism of action contributes to cecropins' anti-biofilm properties. Research on CecA's activity against UPEC biofilms revealed that its mechanism involves interactions with both extracellular and intracellular nucleic acids. researchgate.netwikipedia.orgnih.gov This interaction, along with the inhibition of efflux pump activity, contributes to biofilm disruption and prevents the rapid emergence of resistance. researchgate.netwikipedia.orgnih.gov High doses of CecA have been observed to cause a concentration-dependent displacement of DNA and RNA. researchgate.netresearchgate.net This interaction with nucleic acids within the biofilm matrix and inside the bacterial cells is a key factor in their ability to dismantle these complex structures. researchgate.netwikipedia.orgnih.gov
Immunomodulatory Functions
In addition to their direct antimicrobial and anti-biofilm effects, cecropins have been shown to possess immunomodulatory properties, influencing host immune responses. mdpi.complos.orgresearchgate.net These functions can contribute to infection control by modulating inflammation and cytokine production. plos.orgresearchgate.net
Influence on Host Inflammatory Responses
Several cecropins and their analogs have demonstrated anti-inflammatory properties both in vitro and in vivo. mdpi.comresearchgate.net These peptides can influence the host inflammatory response, which is crucial for preventing excessive tissue damage during infection. researchgate.netnih.govfrontiersin.org For example, studies using LPS-treated murine cells have shown that cecropins can inhibit the production of nitric oxide and the transcription of several pro-inflammatory genes. mdpi.com this compound A has been observed to alleviate inflammatory responses in chicken hepatic cell cultures. researchgate.netnih.govfrontiersin.orgnih.gov
Research on a this compound B-derived peptide, this compound DH, indicated higher potential anti-inflammatory activity compared to the parent peptide, demonstrated by the inhibition of pro-inflammatory cytokines in LPS-stimulated mouse macrophages. nih.govresearchgate.net
Modulation of Cytokine Production
A key aspect of cecropins' immunomodulatory function is their ability to modulate the production of cytokines, which are signaling molecules that regulate immune responses. plos.orgresearchgate.netinfectiouscongress.com Cecropins have been shown to influence the levels of both pro-inflammatory and anti-inflammatory cytokines. plos.orgresearchgate.netnih.govnih.govinfectiouscongress.com
Studies on CecA in chicken hepatic cell cultures demonstrated that it could decrease the production of pro-inflammatory cytokines such as IL-6, IL-8, and IFN-γ. researchgate.netnih.govnih.govinfectiouscongress.com Interestingly, CecA also diminished the levels of anti-inflammatory cytokines like IL-10 and TGF-ß1 in the same model, suggesting a multifaceted influence on inflammatory homeostasis rather than a purely anti-inflammatory effect. researchgate.netnih.govfrontiersin.orgnih.govinfectiouscongress.com
Data illustrating the effect of CecA on cytokine production in chicken hepatic cell cultures treated with Poly I:C (to induce inflammation) shows a reduction in both pro-inflammatory and anti-inflammatory markers. researchgate.netnih.govnih.govinfectiouscongress.com
Interactions with Host Immune Cells (excluding human clinical data)
Research indicates that cecropins can interact with host immune cells, influencing immune responses. In Drosophila, this compound genes are strongly induced upon infection, suggesting a role in host defense. nih.govescholarship.org Studies in Drosophila mutants lacking certain AMPs, including cecropins, have confirmed their contribution to defense against specific Gram-negative bacteria and fungi. nih.govescholarship.org
This compound A has been shown to influence inflammatory responses in non-human cell cultures. In a chicken primary hepatocyte-non-parenchymal cell co-culture model, this compound A at lower concentrations did not affect cell membrane integrity, suggesting potential for safe application. nih.gov This peptide was found to alleviate inflammation induced by polyinosinic-polycytidylic acid (Poly I:C), reducing the production of pro-inflammatory cytokines such as IL-6, IL-8, and IFN-γ. nih.gov It also diminished the levels of anti-inflammatory cytokines IL-10 and TGF-β1, suggesting a role in maintaining inflammatory homeostasis. nih.gov
Another study involving bovine endometrial epithelial cells demonstrated that this compound A could alleviate lipopolysaccharide (LPS)-induced oxidative stress and inhibit the inflammatory response by reducing levels of TNF-α, IL-1β, and IL-8, and inhibiting the MAPK pathway. nih.gov Furthermore, it showed anti-apoptotic effects by inhibiting the mitochondrial-dependent apoptotic pathway. nih.gov
Anisaxin-2S, a this compound-like peptide from Anisakis nematodes, demonstrated immunostimulatory effects on common carp (B13450389) blood cells, upregulating cytokine expression depending on the presence or absence of a co-stimulatory antigen. frontiersin.orgresearchgate.net Interestingly, red blood cells and platelets in this study showed significant regulation of innate immunity genes, sometimes even stronger than white blood cells. frontiersin.orgresearchgate.net
Antiviral Properties (if supported by academic research)
Academic research supports that certain cecropins possess antiviral properties against a range of viruses, including both mammalian and fish viruses. This compound A has shown inhibitory activity against human immunodeficiency virus 1 (HIV-1), herpes simplex virus 1 and 2 (HSV-1 and HSV-2), and the Junin virus (JV). scienceopen.com
Studies on fish viruses have also demonstrated the antiviral effects of this compound B and a synthetic analog, CF17. These peptides reduced the titers of infectious hematopoietic necrosis virus (IHNV), viral hemorrhagic septicemia virus (VHSV), snakehead rhabdovirus (SHRV), and infectious pancreatic necrosis virus (IPNV) in fish cells in vitro, with reductions ranging from several-fold to 104-fold upon coincubation of the peptides and viruses. nih.gov Direct disruption of the viral envelope and disintegration of viral capsids may be involved in this inhibition. nih.gov
This compound P1, originally isolated from the pig intestinal parasitic nematode Ascaris suum, has also displayed antiviral activity against the porcine reproductive and respiratory syndrome virus (PRRSV) NADC30-Like strain in vitro. frontiersin.orgresearchgate.net
However, not all this compound-like peptides exhibit significant antiviral activity. For instance, anisaxin-2S showed only limited antiviral activity against tested fish viruses (carp rhabdovirus, alloherpesvirus, and paramyxovirus) and a human tick-borne encephalitis virus in vitro. frontiersin.orgresearchgate.net
Anticancer Activities (in vitro and in vivo studies on non-human models/cell lines)
Cecropins have demonstrated potent anticancer activities against a variety of cancer cell lines and in non-human in vivo models. nih.govfrontiersin.orgscirp.orgspandidos-publications.comsemanticscholar.orgfrontiersin.orgiomcworld.comoup.commdpi.com Early studies described the potent anticancer activity of this compound B against a panel of mammalian tumor cells, including leukemia, lymphoma, and colon carcinoma. nih.gov Cecropins A and B have shown selective cytotoxic and antiproliferative efficacy against bladder cancer cells while sparing benign murine or human fibroblasts. nih.gov
In vitro studies have shown that cecropins are active against various tumor entities, such as leukemia, lymphoma, colon carcinoma, small cell lung cancer, gastric cancer cells, breast adenocarcinoma, and hepatocellular carcinoma. nih.govscirp.orgspandidos-publications.comsemanticscholar.orgfrontiersin.orgmdpi.com For example, this compound A and B exhibited cytotoxic effects on MDA-MB-231 (breast adenocarcinoma) and M14K (human mesothelioma) cell lines, with efficacy dependent on concentration. scirp.org MDA-MB-231 cells were found to be more sensitive to Cecropins A and B than M14K cells. scirp.org
In in vivo studies using non-human models, this compound B has been shown to improve the survival of mice bearing ascitic colon adenocarcinomas. nih.gov Transfection of human bladder cancer cells with this compound genes reduced their tumorigenicity in nude mouse models. nih.gov Housefly this compound demonstrated a cytotoxic effect on BEL-7402 human hepatocellular carcinoma cells in vivo in a nude mouse model, suppressing tumor growth. semanticscholar.org Overexpression of this compound A in Drosophila fat body suppressed tumor growth in larval lymph gland tumors by inducing apoptosis. mdpi.com
The primary mechanism by which cecropins exert cytotoxicity against neoplastic cells involves the disruption of the cell membrane. nih.govscirp.orgspandidos-publications.comfrontiersin.orgiomcworld.com Due to their cationic and amphipathic nature, cecropins are attracted to the negatively charged membranes of cancer cells. mdpi.comscirp.orgsemanticscholar.orgiomcworld.comdovepress.comnih.govoncotarget.com This difference in charge distribution between cancer and normal cells contributes to the selective targeting by cecropins. mdpi.comsemanticscholar.orgiomcworld.comdovepress.comnih.govoncotarget.com
Upon interaction with the membrane, cecropins can form ion-permeable channels or pores through mechanisms such as the barrel-stave, toroidal, or carpet models. scirp.orgfrontiersin.orgnih.gov This pore formation leads to depolarization, loss of membrane integrity, irreversible cytolysis, and ultimately cell death, often through necrosis. nih.govscirp.orgspandidos-publications.comfrontiersin.org Scanning electron microscopy has shown significant cell membrane disruption in bladder tumor cells treated with this compound B, in contrast to untreated cells or treated benign fibroblasts. nih.gov
Beyond direct membrane lysis, some studies suggest that cecropins can also induce disruption of mitochondrial membranes, contributing to tumor cell destruction. nih.govfrontiersin.org CecropinXJ, a this compound-B family peptide from Bombyx mori, has been shown to induce cytoskeleton disruption in esophageal carcinoma cells. oup.com this compound B3 has been reported to disintegrate microtubules and disrupt their function, affecting the integrity of the tumor cytoskeleton. dovepress.com
A crucial aspect of cecropins' potential as therapeutic agents is their selective toxicity towards cancer cells while exhibiting limited or no toxicity against normal mammalian cells. nih.govmdpi.comfrontiersin.orgscirp.orgsemanticscholar.orgiomcworld.comoup.comdovepress.comnih.govoncotarget.com This selectivity is primarily attributed to the differences in membrane composition and properties between cancer and normal cells. mdpi.comsemanticscholar.orgiomcworld.comdovepress.comnih.govoncotarget.com
Cancer cell membranes typically carry a net negative charge due to the increased expression of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins on the outer leaflet. semanticscholar.orgdovepress.comnih.govoncotarget.com Normal eukaryotic cell membranes, in contrast, are predominantly neutral due to the presence of zwitterionic phospholipids and cholesterol. mdpi.comdovepress.comnih.gov The cationic nature of cecropins leads to a much stronger electrostatic interaction with the negatively charged cancer cell membranes compared to normal cells. semanticscholar.orgiomcworld.comdovepress.comnih.govoncotarget.com
Furthermore, some cancer cells exhibit increased membrane fluidity compared to normal cells, which may enhance the lytic effects of AMPs like cecropins. nih.govoncotarget.com The increased surface area of cancer cells due to more abundant microvilli can also facilitate greater interaction with this compound molecules. dovepress.comnih.gov
Studies have quantified this selective toxicity. For example, this compound A and B showed significantly higher susceptibility in bladder tumor cells compared to benign fibroblasts, with IC50 values for viability and proliferation being much lower for cancer cells. nih.gov this compound B and its analogs displayed IC50 values ranging from 3–17 μM against various cancer cell lines (HL-60, K-562, Jurkat) while the IC50 for 3T3 fibroblasts was >50 μM. nih.gov Housefly this compound showed selective cytotoxicity in BEL-7402 tumor cells but not in normal cells. semanticscholar.org
In addition to direct membrane disruption and necrosis, cecropins can also induce apoptosis (programmed cell death) in cancer cells. nih.govfrontiersin.orgspandidos-publications.comfrontiersin.orgiomcworld.commdpi.com This is considered a preferred method of cell death in potential cancer therapy as it minimizes the release of intracellular contents and thus reduces inflammatory responses. iomcworld.com
Several studies have explored the mechanisms by which cecropins trigger apoptosis. CecropinXJ has been shown to induce apoptosis in human gastric cancer BGC823 cells through the activation of the caspase pathway, with cleavage of caspase-3, -8, and -9 observed. spandidos-publications.com It also increased reactive oxygen species (ROS) generation and decreased mitochondrial membrane potential (Δψm), suggesting the involvement of the mitochondrial-dependent apoptotic pathway. spandidos-publications.commdpi.com
This compound A has been reported to induce caspase-independent cell death in human promyelocytic leukemia cells, potentially through the production of ROS. spandidos-publications.com In bovine endometrial epithelial cells, this compound A inhibited apoptosis by suppressing the mitochondrial-dependent apoptotic pathway, specifically the Fas/FasL-caspase-8/-3 pathway, and increasing the Bcl-2/Bax ratio. nih.gov
Overexpression of this compound A in Drosophila induced apoptosis in larval lymph gland tumors, as evidenced by increased cDcp1-positive areas. mdpi.com Knockdown of this compound A inhibited apoptosis and enhanced tumor growth in this model. mdpi.com
While the exact signaling pathways involved in this compound-induced apoptosis are still being fully elucidated, the evidence suggests that mitochondrial dysfunction, ROS production, and activation of caspase cascades are key mechanisms. nih.govfrontiersin.orgspandidos-publications.commdpi.com
Here is a summary of IC50 values for Cecropins A and B against various bladder cancer cell lines and benign fibroblasts, based on cell viability and proliferation assays:
| Peptide | Assay | Cell Line | Average IC50 (μg/ml) | Range (μg/ml) | Susceptibility vs. Fibroblasts | Source |
| This compound A | Viability | Bladder Cancer (4 lines) | 295.6 | 200.7 – 373.3 | Significantly more susceptible | nih.gov |
| This compound B | Viability | Bladder Cancer (4 lines) | 212.6 | 181.1 – 240.4 | Significantly more susceptible | nih.gov |
| This compound A | Proliferation | Bladder Cancer (4 lines) | 73.29 | 28.74 – 99.01 | Significantly more susceptible | nih.gov |
| This compound B | Proliferation | Bladder Cancer (4 lines) | 79.94 | 61.86 – 92.9 | Significantly more susceptible | nih.gov |
| This compound A | Viability | Benign Fibroblasts (2 lines) | Not determined | N/A | Less/not susceptible | nih.gov |
| This compound B | Viability | Benign Fibroblasts (2 lines) | Not determined | N/A | Less/not susceptible | nih.gov |
| This compound A | Proliferation | Benign Fibroblasts (2 lines) | Not determined | N/A | Less/not susceptible | nih.gov |
| This compound B | Proliferation | Benign Fibroblasts (2 lines) | Not determined | N/A | Less/not susceptible | nih.gov |
Note: IC50 values for benign fibroblasts could not be determined in the cited study, indicating very low or no toxicity at the tested concentrations.
Here is a table summarizing the cytotoxic effects of Cecropins A and B on breast adenocarcinoma (MDA-MB-231) and human mesothelioma (M14K) cell lines at different concentrations:
| Peptide | Cell Line | Concentration (µM) | Cytostasis (%) (72h incubation) | Source |
| This compound A | MDA-MB-231 | 120 | 32.9 | scirp.org |
| This compound B | MDA-MB-231 | 120 | 33.16 | scirp.org |
| This compound A | MDA-MB-231 | 60 | Significant | scirp.org |
| This compound B | MDA-MB-231 | 60 | Significant | scirp.org |
| This compound A | MDA-MB-231 | 30 | Insignificant | scirp.org |
| This compound B | MDA-MB-231 | 30 | Insignificant | scirp.org |
| This compound A | M14K | 120 | Significant | scirp.org |
| This compound B | M14K | 120 | Significant | scirp.org |
| This compound A | M14K | 60 | Significant | scirp.org |
| This compound B | M14K | 60 | Significant | scirp.org |
| This compound A | M14K | 30 | Insignificant | scirp.org |
| This compound B | M14K | 30 | Insignificant | scirp.org |
Note: "Significant" and "Insignificant" are based on the interpretation of the source text regarding the cytotoxic effects at these concentrations.
Structure Activity Relationship Sar and Peptide Engineering
Impact of Amino Acid Substitutions on Biological Activity
Amino acid substitutions within the cecropin sequence can significantly impact their antimicrobial potency and specificity. Studies on Drosophila melanogaster cecropins, which are 40 amino acids long and vary at only a few residues, have shown that even seemingly conservative changes can alter inhibitory concentrations against Providencia species by up to 8-fold. acs.org Specifically, altering a single amino acid within the flexible hinge region has been shown to greatly impact antimicrobial activity, leading to changes in bacterial susceptibility of up to 16-fold. acs.org For instance, a Gly to Val change at position 24 in D. melanogaster cecropins was hypothesized to be responsible for higher antimicrobial activity against Providencia bacteria. acs.org
Research on N-terminal analogues of this compound A has demonstrated the importance of specific residues. An aromatic residue at position 2 was found to be important for activity against all tested bacteria. nih.gov While the highly α-helical 1-11 region of this compound A did not appear to play a significant role in activity against Escherichia coli, it was clearly involved in interactions with Pseudomonas aeruginosa, Bacillus megaterium, and Micrococcus luteus. nih.gov
Substitutions can also influence stability. A single amino acid substitution of valine for methionine at residue 11 of this compound B was associated with a diminished rate of degradation by leaf intercellular fluid, suggesting a strategy for tailoring antimicrobial protein genes for expression in plants. nih.govapsnet.org
In hybrid peptides, amino acid substitutions can also alter activity. For example, in this compound A-magainin 2 hybrid peptides, substituting Ser with hydrophobic amino acids (Val, Phe, or Trp) at position 16 dramatically increased virus-cell fusion inhibitory activity, indicating the importance of hydrophobicity at this position for antiviral activity. sci-hub.se In analogs of the this compound A-melittin hybrid peptide CA(1-7)M(2-9), substituting Lys residues with Arg did not significantly impact antibacterial activity, but substituting all five Lys residues with Arg increased hemolytic activity. nih.gov Conversely, substituting Lys residues with Orn conserved antibacterial activity with lower hemolysis and improved enzymatic stability. nih.gov Tryptophan-substituted analogs of the this compound A-melittin hybrid peptide BP100 showed enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains, without inducing hemolysis. mdpi.com
Role of Peptide Length and Charge in Functionality
Peptide length and net charge are critical factors influencing this compound activity. Cecropins are generally cationic, which facilitates their initial attraction and binding to the negatively charged bacterial membranes. nih.govmdpi.commdpi.com The cationic charge allows for electrostatic interaction with the lipid phosphates of the bacterial membrane. mdpi.com
Cecropins typically range from 35 to 39 amino acids in length. nih.gov Studies on shortened this compound A-melittin hybrids have shown that significant size reduction can retain potent antibiotic activity. nih.gov For instance, 15-residue hybrids like CA(1-7)M(2-9) demonstrated antibacterial activity comparable to or better than the larger this compound A, despite a 60% reduction in size. nih.gov However, the reduced size and highly α-helical structure of these shorter peptides may necessitate alternative mechanisms for membrane interaction. nih.gov
The net positive charge is considered crucial for the electrostatic interaction between AMPs and negatively charged bacterial cell membranes. mdpi.com A higher positive charge has been reported to correlate with stronger activity by augmenting this bonding force. mdpi.com For example, Papiliocin (B1577089), a this compound-like peptide, has a net charge of +6 in its N-terminal helix compared to +5 in this compound A, which may contribute to its slightly higher antibacterial activities against Gram-positive bacteria. nih.gov Deletion of negatively charged amino acid residues can increase the net charge and antimicrobial activity of peptides. mdpi.com
Design and Characterization of this compound Analogs and Derivatives
The design and characterization of this compound analogs and derivatives are active areas of research aimed at improving their therapeutic potential, including enhancing antimicrobial activity, reducing toxicity, and increasing stability. Modifications can include amino acid substitutions, truncations, cyclization, and the incorporation of non-natural amino acids or linkers. mdpi.comnih.govplos.org
Analogs of this compound A with amino acid substitutions have been synthesized to study their impact on antibacterial activity and conformational properties. nih.gov Characterization often involves determining their antibacterial activities against various organisms and analyzing conformational changes using techniques like circular dichroism (CD) spectroscopy. nih.gov
Derivatives of peptides like BP100, a this compound A-melittin hybrid, have been designed for expression in plant systems, incorporating features like retention signals and protease cleavage sites while evaluating their antimicrobial, hemolytic, and phytotoxic activities, as well as protease susceptibility. plos.org Characterization of these derivatives involves assessing their biological properties to identify candidates suitable for transgenic plant development. plos.org
Cyclic versions of hybrid peptides like CA(1-7)M(2-9) have been synthesized by adding cysteine residues and inducing disulfide bond formation. nih.gov This cyclization can result in good antibacterial activity with low hemolysis and improved enzymatic stability. nih.gov
The design of novel AMPs with improved properties can also involve combining parts of known AMPs. nih.gov this compound A has frequently been used as a parental peptide in hybrid designs due to its high α-helical conformation and broad antimicrobial activity. mdpi.com
Hybrid Peptide Development (e.g., this compound-Melittin)
Hybrid peptides combining sequences from different AMPs, such as this compound and melittin, have been developed to leverage the desirable properties of each parent peptide. This compound A-melittin hybrid peptides are prominent examples, designed to retain the potent antimicrobial activity of this compound A while mitigating the hemolytic properties of melittin. acs.orgacs.org
The first successful this compound A-melittin hybrids were reported to have better antimicrobial properties than the parental compounds, with improved activity of this compound A towards pathogens and a significant decrease in melittin's hemolytic effects. acs.org These hybrids often consist of the cationic region of this compound A and the hydrophobic, less hemolytic regions of melittin. acs.org
Examples of this compound A-melittin hybrid peptides include CA(1-7)M(2-9)NH2, a 15-residue peptide incorporating partial sequences of this compound A and melittin, which causes the release of carboxyfluorescein from liposomes. cpcscientific.comthermofisher.com Another example is CM15, a 15-residue hybrid from the N-terminal portions of this compound A and melittin, which is one of the shortest hybrids exhibiting improved antimicrobial activity relative to this compound A. nih.govacs.org CM15 retains the high net positive charge and the single tryptophan residue from this compound A. acs.org
Hybrid peptides can also be designed by combining this compound A with other AMPs like magainin 2 or LL-37 to enhance antibacterial activity and potentially reduce toxicity. mdpi.comrcsb.orgresearchgate.net Studies on hybrid peptides like CA(1-8)-MA(1-12) and CA(1-8)-ME(1-12) have investigated their structures and activity relationships, noting that CA(1-8)-ME(1-12) exhibited hemolytic activity while CA(1-8)-MA(1-12) showed selective lysis against prokaryotic cells. rcsb.org
Conformational Changes and Their Correlation with Activity
The biological activity of cecropins is closely linked to their ability to undergo conformational changes, particularly the adoption of α-helical structures upon interaction with bacterial membranes. mdpi.commdpi.com In aqueous solution, cecropins typically have a random coiled structure. mdpi.com However, in the presence of microbial membranes or membrane-mimicking environments, they adopt α-helical conformations. mdpi.comnih.gov
The secondary structure of this compound B, for instance, consists of an amphipathic amino-terminal helix joined to a largely hydrophobic carboxy-terminal helix by a hinge region. nih.gov This helix-hinge-helix structure is considered important for the high antimicrobial activity of this compound-like peptides. nih.gov
The formation of α-helical structure is crucial for the interaction of cecropins with lipid membranes and their lytic effect. mdpi.comacs.org The hydrophobic C-terminal helix is believed to insert into the lipid membrane, and multiple this compound peptides may associate to form pores, disrupting membrane integrity. acs.org The flexibility of the hinge region may also be important for the peptide's ability to span and disrupt the bacterial lipid membrane. acs.org
Studies using techniques like circular dichroism (CD) spectroscopy have shown that the α-helical content of cecropins can vary depending on the environment. researchgate.net For example, this compound P1 showed different percentages of α-helix in solution and when adsorbed onto a silica (B1680970) surface, with a lower helical content observed on the surface. researchgate.net
The correlation between α-helical content and activity can vary. While α-helical structure promotes deep insertion into the bacterial cell membrane, a direct correlation between α-helical content and enhanced antiviral activity was not observed in one study on this compound A-magainin 2 hybrid peptides, although it was suggested to play an important role in virus-cell interactions. sci-hub.semdpi.com However, a high cationicity combined with a stabilized amphipathic alpha helical structure conferred enhanced activity against various cell types. researchgate.net An elevated helicity also correlated with increased hemolytic activity in one study. researchgate.net
The mechanism of action is thought to involve the formation of pores in the bacterial membrane, leading to depolarization and cell death. nih.govnih.gov The interaction with bacterial membranes is concentration-dependent, with this compound A forming ion channels at low peptide/lipid ratios and larger pores at higher ratios. nih.gov
Advanced Production Strategies for Cecropins
Recombinant Expression Systems
Recombinant expression involves introducing the gene encoding cecropin into a host organism, which then produces the peptide. This approach allows for scalable and potentially more economical production. mdpi.comremedypublications.com
Bacterial Expression Platforms (e.g., Escherichia coli)
Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth, low-cost culture media, and high expression yields. mdpi.comsmujo.id However, expressing antimicrobial peptides like cecropins in E. coli can present challenges, including potential toxicity of the peptide to the host cell, susceptibility to proteolytic degradation, and the formation of inclusion bodies. mdpi.comsmujo.id
To address these issues, fusion protein technology is frequently employed. mdpi.comfrontiersin.org By fusing the this compound gene to a carrier protein, such as Thioredoxin (Trx), Glutathione S-transferase (GST), or SUMO, the solubility and stability of the expressed peptide can be enhanced, and purification is often simplified. mdpi.comfrontiersin.orgnih.gov For instance, fusing this compound-like peptides to a Thioredoxin tag in E. coli BL21(DE3) has been shown to result in soluble expression. smujo.idigem.org The pET32a(+) vector, which includes a Trx tag and a 6xHis-tag, has been successfully used for high-level expression and purification of soluble recombinant this compound XJ in E. coli. remedypublications.comnih.gov Another strategy involves using an intein-based self-cleavage system, which allows for the production of the target peptide without the need for external proteases for cleavage from the fusion partner. mdpi.comresearchgate.net This method has been used to express this compound with an intein carrier in soluble form in E. coli ER2566, achieving a yield of 2.5 mg of this compound per liter of culture. researchgate.net
While E. coli offers advantages in terms of speed and cost, the yield can vary depending on the specific this compound and the expression strategy used. For example, one study comparing E. coli, Bacillus subtilis, and Pichia pastoris for this compound B2 production found that P. pastoris generally yielded higher amounts than E. coli. mdpi.com
Eukaryotic Expression Systems
Eukaryotic expression systems offer advantages over bacterial systems, particularly in providing appropriate folding, disulfide bond formation, and post-translational modifications that are crucial for the full activity of some proteins. nih.govnih.govspandidos-publications.com They can also facilitate the secretion of recombinant proteins, simplifying purification and avoiding potential toxicity issues associated with intracellular accumulation. nih.gov
Pichia pastoris, a methylotrophic yeast, is a popular eukaryotic host for recombinant protein production due to its ability to achieve high cell densities, strong inducible promoters (like AOX1), and efficient secretion machinery. nih.govnih.govspandidos-publications.com P. pastoris has been successfully used to express and secrete functional recombinant this compound D at high levels, up to 485.24 mg/l of culture medium. nih.govspandidos-publications.com Expression of this compound B in P. pastoris has also been explored, with yields of 5.0 mg of pure active this compound B obtained from 100 ml of culture broth supernatant under optimized conditions. nih.govspandidos-publications.com Lowering the incubation temperature during the methanol-feed phase has been shown to dramatically increase the yield of recombinant protein in P. pastoris. nih.gov Fusion proteins, such as GST-Cecropin B, expressed in P. pastoris, have also demonstrated improved bioactivity and yield. frontiersin.org
Other eukaryotic systems, such as insect cells and mammalian cells, have also been explored for expressing cecropins or this compound-like peptides. nih.govgoogle.com Expression of this compound in yeast and fish cells suggests the potential for introducing the this compound gene into animal cells to enhance resistance to bacterial pathogens. nih.gov
Transgenic Organism Production
Producing cecropins in transgenic organisms, particularly plants, offers a potentially cost-effective and scalable method for large-scale production. nih.gov Plants can serve as "biofactories," accumulating recombinant proteins in various tissues. nih.gov
Production in Transgenic Plants (e.g., Rice, Tobacco)
Transgenic plants, including rice and tobacco, have been investigated for their ability to produce cecropins. nih.govcsic.esoup.com Rice seeds, in particular, are considered a suitable production system due to well-developed transformation technology, ease of cultivation, and high grain yield. nih.gov
Transgenic rice plants expressing a codon-optimized synthetic this compound A gene driven by endosperm-specific promoters have shown accumulation of the peptide in seed storage protein bodies without negative effects on plant performance or seed viability. remedypublications.comnih.govresearchgate.net The accumulation levels in rice seeds have been reported, although sometimes described as relatively low (e.g., 0.5–6 μg/g seed tissue weight). researchgate.net Targeting this compound A to oil bodies in rice seeds as an Oleosin18-Cecropin A fusion protein has also been explored, allowing for accumulation and simplified purification from recombinant oil bodies. nih.gov
Transgenic tobacco plants have also been used for this compound expression. However, early attempts to express native this compound B or synthetic analogs in transgenic tobacco did not always confer enhanced resistance to bacterial infections, possibly due to degradation by host proteases. oup.com Constitutive expression of a chimeric this compound A gene designed for secretion into the extracellular space in transgenic tobacco did not confer resistance to Pseudomonas syringae. csic.esjst.go.jp Conversely, expressing a this compound A-melittin antimicrobial peptide gene under a pathogen-inducible promoter in transgenic tobacco has shown promise in conferring antifungal resistance. oup.com
Protein Body Targeting for Accumulation
Targeting recombinant proteins, including cecropins, to storage organelles within plant cells, such as protein bodies (PBs) or oil bodies (OBs), is a strategy to enhance accumulation and stability. nih.govfrontiersin.org These organelles provide a stable environment that can protect the peptides from degradation by host proteases and allow for high-level packing. frontiersin.org
In rice seeds, targeting to protein bodies can be achieved by fusing the this compound gene to signal peptides known to direct proteins to these organelles, such as the glutelin N-terminal signal peptides. remedypublications.comresearchgate.netfrontiersin.org The presence of a KDEL endoplasmic reticulum retention signal at the C-terminus can further increase protein accumulation levels in PBs. frontiersin.org Accumulation of this compound A in type II protein bodies in the rice endosperm has been observed. remedypublications.comresearchgate.net
Targeting to oil bodies in rice seeds utilizes oleosin proteins as carriers. nih.govfrontiersin.org Fusing this compound A to rice 18 kDa oleosin has been shown to direct the fusion protein to oil bodies, facilitating both accumulation and subsequent purification. nih.gov This strategy has demonstrated accumulation of the fusion protein in the embryo and aleurone layer of rice seeds without negative impacts on seed viability or yield. frontiersin.org
Strategies for Enhancing Yield and Bioactivity
Several strategies are employed to maximize the production yield and ensure the biological activity of recombinantly produced cecropins.
Optimizing expression conditions, such as induction time, temperature, and pH, is crucial in microbial expression systems like E. coli and P. pastoris. smujo.idnih.govspandidos-publications.com For example, lowering the temperature during the methanol (B129727) induction phase in P. pastoris significantly increased recombinant protein yield. nih.gov In E. coli, optimizing IPTG concentration and induction time has been shown to maximize peptide yield. smujo.idscielo.br
The use of fusion tags not only aids in solubility and purification but can also protect the peptide from degradation and reduce toxicity to the host cell, thereby indirectly enhancing yield. mdpi.comfrontiersin.orgnih.gov Carrier proteins like Trx, GST, and SUMO have been successfully used to improve the expression of AMPs, including cecropins. frontiersin.orgnih.gov
Codon optimization of the synthetic this compound gene to match the tRNA abundance of the host organism can significantly increase the transcription and translation efficiency, leading to higher expression levels. nih.govsci-hub.se Increasing the copy number of the integrated this compound gene in the host genome can also enhance expression yield. sci-hub.se For instance, increasing the gene copy number of a this compound A derivative in E. coli led to a substantial increase in expression yield. sci-hub.se
In transgenic plants, the choice of promoter plays a critical role in determining the expression level and tissue specificity. Endosperm-specific promoters, such as those from glutelin genes, have been effective for driving this compound expression in rice seeds. nih.govresearchgate.netfrontiersin.org
Research Methodologies and Analytical Approaches in Cecropin Studies
Genetic Manipulation Techniques (e.g., Gene Deletion, Overexpression)
Genetic manipulation plays a significant role in studying cecropins, particularly in investigating their function in host organisms and developing strategies for their production or application. Techniques like gene deletion and overexpression are used to understand the biological role of endogenous cecropins and to engineer organisms for cecropin production or enhanced resistance to pathogens.
For instance, genetic modification has been undertaken to increase the resistance of fish to pathogens, with work using a this compound B gene from the moth Hyalophora cecropia. When channel catfish were made transgenic for this gene and challenged with Flavobacterium columnare and Edwardsiella ictaluri, the transgenic fish showed better survival rates compared to controls. fao.org Similarly, the expression of a synthesized gene encoding cationic peptide this compound B in transgenic tomato plants has been explored for protection against bacterial diseases like bacterial wilt and bacterial spot. nih.gov The this compound B gene was fused to a secretory signal peptide sequence and used for Agrobacterium-mediated transformation of tomato plants. nih.gov Integration and expression of the gene were confirmed by PCR and Western blot analyses. nih.gov In silkworms, RNA interference (RNAi) has been used to knock down the expression of this compound B, demonstrating its role in regulating the expression of prophenoloxidase 3 genes during pupal development in mosquitoes. nih.gov
Recombinant DNA techniques combined with chemical modification have also been used to produce large quantities of bactericidal peptides similar in structure and activity to this compound A. asm.orgasm.org Expression in Escherichia coli can be achieved through the formation of a fusion protein, where a synthetic gene encoding this compound A is fused to the 5' end of a gene like the L-ribulokinase gene. asm.orgasm.org
Spectroscopic Analyses (e.g., Circular Dichroism, NMR Spectroscopy)
Spectroscopic methods, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for determining the secondary and three-dimensional structure of cecropins, particularly in different environments that mimic biological membranes.
CD spectroscopy is a powerful tool for studying the secondary structure of peptides, capable of distinguishing α-helix, β-sheet, random coil, and different types of turns. subr.edu CD studies have indicated that while cecropins may have a largely random coil conformation in water, they adopt an ordered, mainly helical conformation (60-90%) in the presence of solvents like hexafluoroisopropyl alcohol (HFP) or in the presence of anionic lipid vesicles, which mimic hydrophobic membrane environments. gmclore.orgacs.org
NMR spectroscopy provides more detailed structural information at the atomic level. It has been used to investigate the solution conformation of this compound A under conditions where it adopts an ordered structure, such as in the presence of HFP. gmclore.orgnih.govosti.gov Two-dimensional NMR techniques allow for the assignment of the 1H NMR spectrum and the derivation of interproton distance restraints from nuclear Overhauser enhancement (NOE) measurements. gmclore.orgnih.govosti.gov These restraints can then be used as the basis for determining the three-dimensional structure, often in conjunction with techniques like dynamical simulated annealing. gmclore.orgnih.govosti.gov NMR studies have shown that this compound A can form two helical regions, and the orientation of these helices has been analyzed. nih.govosti.gov NMR has also been used to show that some this compound variants are unstructured in solution but become structured in the presence of micelles that mimic biological membranes. nih.gov
Electron Microscopy for Morphological Studies
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is employed to visualize the morphological changes induced in target cells, such as bacteria and fungi, upon treatment with cecropins. These studies provide visual evidence of membrane disruption and cellular damage.
SEM has been used to observe the effect of this compound treatment on the cell morphology of Candida albicans. mdpi.comfrontiersin.org Studies have shown that this compound can increase cell-surface roughness and cause cells to shrink. mdpi.com After longer incubation times, significant changes in cell structure, aggregation, and dissolution have been observed. mdpi.com SEM has also revealed a destabilization of yeast cell walls upon treatment with this compound-derived peptides. frontiersin.orgresearchgate.net In studies with colistin-resistant Escherichia coli, field emission-scanning electron microscopy was used to analyze changes in bacterial membrane morphology after treatment with Trichoplusia ni this compound A, showing membrane disruption. mdpi.com
TEM analysis provides insights into the ultrastructure of cells. It has been used to show that the ultrastructure of Candida albicans changes obviously under the action of this compound, with the cell wall becoming rough and the transparency between the cell wall and cell membrane being lost. mdpi.com TEM analysis of pathogens treated with recombinant cecropinXJ has also indicated obvious morphological changes compared to untreated controls, suggesting membrane disruption as a mechanism of action. researchgate.net Through combination studies with hydrophobic antibiotics and electron microscopy, this compound B was shown to disrupt the bacterial outer membrane. oup.com
Cell Viability and Permeabilization Assays (e.g., Flow Cytometry, Propidium (B1200493) Iodide Uptake)
Assays measuring cell viability and membrane permeabilization are fundamental to assessing the antimicrobial activity of cecropins and understanding their mechanism of action, particularly their ability to damage cell membranes. Techniques like flow cytometry and the use of fluorescent dyes such as propidium iodide (PI) are commonly used.
Flow cytometry is used for in vitro assessment of cell viability and membrane integrity. plos.orgmdpi.commdpi.com Propidium iodide (PI) is a fluorescent dye that is generally impermeable to live cells with intact membranes but can enter cells with damaged membranes and intercalate with DNA, leading to increased fluorescence. plos.orgmdpi.comresearchgate.netmicrobiologyresearch.org By measuring the percentage of PI-positive cells using flow cytometry, researchers can quantify the extent of membrane permeabilization induced by cecropins. plos.orgmdpi.com Studies have used this method to assess the membrane disruptive capacity of this compound P1 and this compound A-melittin hybrid peptides against bacteria like Escherichia coli and Staphylococcus aureus. plos.orgmdpi.com An increase in fluorescent intensity of propidium iodide after incubation with peptides indicates damage to membrane integrity. mdpi.com Other membrane-impermeant fluorescent dyes like SYTOX green are also used to investigate antibiotic-induced changes in membrane permeability. researchgate.netmicrobiologyresearch.org
Cell viability can also be assessed by measuring parameters like minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) using techniques such as micro-broth dilution methods and plate counting. mdpi.comasm.orgresearchgate.netmdpi.com Time-killing assays are performed to understand the kinetics of this compound activity. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules, providing insights into the interactions between cecropins and biological membranes at an atomic level. These simulations help to understand the mechanism of membrane binding, insertion, and pore formation.
MD simulations have been extensively used to study the binding, translocation, and pore-forming mechanisms of AMPs, including cecropins, through lipid bilayers that mimic bacterial inner membranes. biorxiv.org Studies have investigated the interaction between this compound P and model lipid bilayers, exploring the roles of electrostatic and hydrophobic interactions in peptide-membrane stability. cabidigitallibrary.org Results from MD simulations can support proposed mechanisms of action, such as the "carpet" model, where peptides lie parallel to the membrane surface before insertion. cabidigitallibrary.org
MD simulations have also been used to study the interaction of this compound A with various lipid bilayers mimicking cancer, mitochondrial, bacterial, and fungal membranes to understand the molecular basis of its selective targeting. nih.gov These simulations can reveal how the peptide's structure and orientation change upon interaction with different membrane compositions. nih.govacs.org For example, MD simulations have shown that the immobilization of this compound P1 via different termini on a surface can result in different structures, which may impact their activity. acs.org The interaction of this compound-melittin hybrid peptides with surfaces like gold has also been investigated using MD simulations. nih.gov
Gene Expression Analysis (e.g., RT-qPCR, Immunoblotting)
Gene expression analysis techniques are used to study the levels of this compound mRNA and protein in organisms, as well as the impact of cecropins on the expression of other genes, particularly those involved in immune responses or cellular processes.
Reverse transcriptase quantitative PCR (RT-qPCR) is a common method for quantifying mRNA levels. It has been used to analyze the expression of this compound genes in various tissues and developmental stages of insects like silkworms and mosquitoes. nih.govfrontiersin.orgnih.govmdpi.com RT-qPCR can also be used to assess how the expression of this compound genes is induced by pathogen challenge. nih.govmdpi.com Furthermore, RT-qPCR is used to examine the effect of this compound gene knockdown or overexpression on the expression levels of other immunity-related genes. nih.govfrontiersin.org
Immunoblotting (Western blot) is used to detect and quantify specific proteins. This technique has been employed to confirm the expression of recombinant this compound in transgenic plants and to analyze the levels of this compound protein in host organisms. nih.govnih.gov Immunoblotting can also be used to study the levels of other proteins, such as those involved in immune pathways, in response to this compound expression or treatment. frontiersin.orgfrontiersin.org
Studies have shown that transgenic expression of this compound A in rice can have an effect on the transcriptional reprogramming that accompanies plant adaptation to fungal infection, leading to the over-expression of genes related to protein synthesis, folding, and stabilization. In silkworms, knockdown of a specific protein (KPI5) has been shown to downregulate the expression of this compound B and other AMP genes, while pre-injection of recombinant KPI5 protein increased their expression. frontiersin.org
Microbiome Analysis (e.g., 16S rRNA gene sequencing)
Microbiome analysis, particularly using 16S rRNA gene sequencing, is utilized to investigate the impact of cecropins on microbial communities, such as the gut microbiota of animals. This is relevant for understanding the ecological effects of cecropins, especially when used as feed additives or in host defense.
16S rRNA gene sequencing is a high-throughput sequencing technique that allows for the identification and relative quantification of bacteria within a sample based on the hypervariable regions of the 16S rRNA gene. frontiersin.orgnih.govbiologists.comfrontiersin.org This technique is used to analyze the diversity, richness, and composition of bacterial communities. frontiersin.orgnih.govbiologists.com
Studies have used 16S rRNA gene sequencing to reveal the effects of this compound on the oral microbiome of rats, showing that this compound-containing feed can affect the diversity and composition of the oral microbiota, significantly decreasing both diversity and richness. nih.gov In studies investigating the alleviation of inflammatory bowel disease (IBD) in mice by this compound A, 16S rRNA gene sequencing was used to analyze the microbiota in cecum contents, showing that this compound A influenced the gut microbiota structure, decreasing certain harmful bacteria and selectively enhancing beneficial ones like Lactobacillus. frontiersin.org Microbiome analysis using 16S rRNA gene sequencing has also been applied in insect studies to understand the relationship between diet diversity, gut symbionts, and the expression of AMP genes, including this compound-D. biologists.com
Future Perspectives and Unexplored Avenues in Cecropin Research
Comprehensive Analysis of Resistance Mechanisms Against Cecropins
Although antimicrobial peptides like cecropins are generally considered to have a lower propensity for inducing resistance compared to conventional antibiotics due to their membrane-disrupting mechanisms, the potential for resistance development exists and warrants comprehensive analysis asm.orgresearchgate.netnih.gov. Future research should focus on identifying and characterizing the specific mechanisms that pathogens, particularly those relevant in agriculture and veterinary science, might employ to resist cecropin activity asm.org. This could involve changes in bacterial membrane composition, activation of efflux pumps, or enzymatic degradation of the peptides asm.orgmdpi.com. Understanding these mechanisms is crucial for designing modified cecropins or combination therapies that can circumvent resistance and maintain long-term efficacy.
Advanced Biotechnological Applications in Agriculture and Veterinary Science
The potent antimicrobial activity of cecropins makes them promising candidates for biotechnological applications in agriculture and veterinary science as alternatives to conventional antibiotics and pesticides mdpi.commdpi.comfrontiersin.orgfrontiersin.orgbiotechrep.ir. Future research should explore advanced applications, such as their use as feed additives to improve animal growth performance and intestinal health by modulating gut microbiota frontiersin.orgfrontiersin.orgnih.gov. Studies have shown that dietary supplementation with this compound antimicrobial peptides can reduce harmful bacteria and increase beneficial bacteria in the gut of animals like minks and piglets, leading to improved growth and reduced diarrhea frontiersin.orgfrontiersin.orgnih.gov. Further research is needed to optimize dosages and delivery methods in various animal species and to investigate their potential in crop protection against plant pathogens mdpi.complos.orgresearchgate.net. The production of cecropins in transgenic plants for enhanced disease resistance is also an area with significant potential plos.orgresearchgate.net.
Novel Delivery Systems for Enhanced Efficacy in vivo (excluding human clinical applications)
A significant challenge for the in vivo application of peptide therapeutics, including cecropins, is their susceptibility to degradation by proteases and their relatively short half-life aimspress.com. Future research should focus on developing novel delivery systems to enhance the efficacy and stability of cecropins in non-human animal applications aimspress.comnih.gov. This could involve encapsulation in nanoparticles, liposomes, or other carrier systems that protect the peptide from degradation and facilitate targeted delivery to infection sites aimspress.comnih.gov. For instance, studies have explored loading this compound-like peptides onto chitosan (B1678972) nanoparticles for enhanced antibacterial activity nih.gov. Such advancements in delivery technology are essential for translating the in vitro potency of cecropins into effective in vivo treatments in agricultural and veterinary settings.
Discovery and Characterization of New this compound Variants
Despite the identification of various this compound types (e.g., A, B, C, D, P1), there is still significant undiscovered diversity within the this compound family across different species nih.govmdpi.comresearchgate.net. Future research should continue the discovery and characterization of novel this compound variants from a wide range of organisms, particularly insects and other invertebrates mdpi.comresearchgate.net. High-throughput screening methods and bioinformatics approaches utilizing expanding genomic and transcriptomic data can aid in identifying new sequences mdpi.comresearchgate.net. Characterizing these new variants will not only expand our understanding of this compound evolution and diversity but may also reveal peptides with enhanced or altered properties, such as broader spectrum activity, increased stability, or reduced toxicity, suitable for specific applications in agriculture and veterinary science.
Deeper Understanding of Structure-Dynamics-Function Relationships
A more profound understanding of the relationship between this compound structure, dynamics, and function is crucial for rational design and optimization of these peptides researchgate.netacs.orgcabidigitallibrary.orgresearchgate.net. Future research should utilize advanced techniques, including nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), X-ray crystallography, and molecular dynamics simulations, to gain detailed insights into how the amino acid sequence and three-dimensional structure of cecropins dictate their interactions with target membranes and other biological molecules researchgate.netacs.orgcabidigitallibrary.orgmdpi.com. Studies have shown that even single amino acid changes can significantly impact antibacterial activity, highlighting the importance of these relationships acs.org. A deeper understanding of the flexible hinge region and the amphipathic nature of cecropins is particularly important for designing peptides with improved potency, specificity, and reduced off-target effects cabidigitallibrary.orgmdpi.comscirp.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
